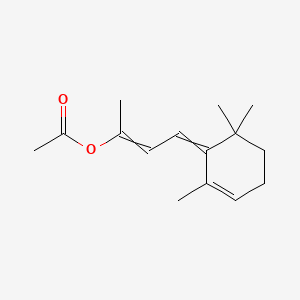

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene

Descripción general

Descripción

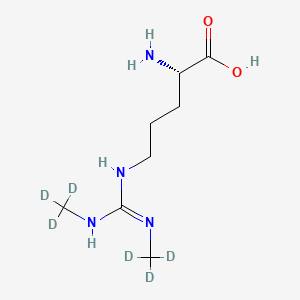

“4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene” is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Dihydro-α-ionone and 4-(2,2,6-Trimethyl-5-cyclohexen-1-yl)-2-butanone .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 272.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.0±3.0 kJ/mol, and it has a flash point of 97.6±5.6 °C . The index of refraction is 1.516 .

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Chirality

A practical enzymatic synthesis approach has been developed to produce a doubly chiral compound, starting from a readily available precursor. This process involves a stereoselective enzymatic hydrogenation and a selective reduction to produce the target compound with high enantiomeric excess, demonstrating the potential of enzymes in the synthesis of complex, chiral molecules (Wada et al., 2003).

Oxidation of Aroma Compounds

Research into the selective oxidation of carotenoid-derived aroma compounds by cytochromes P450 highlights the ability of these enzymes to oxidize complex molecules under mild conditions, leading to efficient and selective production of hydroxylated isoprenoids and norisoprenoids, valuable for their bioactive properties and as chemical synthesis precursors (Litzenburger & Bernhardt, 2016).

Chemoenzymatic Synthesis

A chemoenzymatic synthesis route for both enantiomers of a pharmacologically interesting compound demonstrates the integration of chemical and enzymatic steps to achieve high enantiomeric excess and yields, showcasing the versatility of combining chemical and biological methods in organic synthesis (Demir & Senocak, 2004).

Liquid Crystalline Derivatives

The synthesis of new liquid crystalline cyclohexene and cyclohexane derivatives from 3,6-disubstituted cyclohex-2-enones suggests a novel approach to developing materials with unique liquid crystalline properties, important for applications in displays and electronic devices (Bezborodov et al., 2002).

Nucleophilic Substitution and Cyclization

Studies on the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to intermediates reveal detailed insights into reaction mechanisms, contributing to our understanding of complex organic transformations (Fujita et al., 2004).

Propiedades

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFMTBIUUZXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695730 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61693-39-8 | |

| Record name | 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)